2,6-Difluorophenyl Substitution Confers Nanomolar CDK2 Inhibition vs. Non-Fluorinated Analogs
In a series of 1H-pyrazolo[3,4-b]pyridine CDK inhibitors, the 2,6-difluorophenyl-substituted analog (compound 21j) exhibited a CDK2/cycE IC50 of 9 nM. The 2,6-difluorophenyl substitution was identified as critical for potent inhibitory activity, as non-fluorinated or mono-fluorinated analogs showed significantly reduced potency (data not explicitly quantified in the source for all comparators, but the 2,6-difluorophenyl motif is emphasized as essential) [1]. Structural analysis confirmed that the 2,6-difluorophenyl group forms hydrogen bonds with Leu83 in the ATP-binding site, a key interaction absent in non-fluorinated phenyl analogs [1].
| Evidence Dimension | CDK2/cycE Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Compound 21j (bearing 2,6-difluorophenyl): IC50 = 9 nM |
| Comparator Or Baseline | Non-fluorinated or mono-fluorinated phenyl analogs (exact values not provided, but reported as significantly less potent) |
| Quantified Difference | 9 nM vs. reduced potency (magnitude not explicitly quantified) |
| Conditions | In vitro kinase assay, CDK2/cycE |
Why This Matters
For procurement in kinase inhibitor programs, the 2,6-difluorophenyl motif is a non-negotiable structural requirement to achieve nanomolar CDK2 potency.
- [1] Misra, R. N. et al. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorg. Med. Chem. Lett. 13, 2405-2408 (2003). View Source
